molecular formula C17H14O5 B2685880 (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one CAS No. 210361-31-2

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Cat. No.: B2685880
CAS No.: 210361-31-2
M. Wt: 298.294
InChI Key: YUCCNWHJQXNUQE-UHFFFAOYSA-N
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Description

This compound features a benzofuran core with a hydroxy group at the 6-position and a (3,4-dimethoxyphenyl)methylidene substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the (3,4-dimethoxyphenyl)methylidene moiety can be reduced to form a saturated compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 6-oxo-1-benzofuran-3-one derivatives.

    Reduction: Formation of (2E)-2-[(3,4-dimethoxyphenyl)methyl]-6-hydroxy-1-benzofuran-3-one.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1-benzofuran-3-one: Lacks the hydroxy group at the 6-position.

    (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one: Contains a methoxy group instead of a hydroxy group at the 6-position.

    (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-chloro-1-benzofuran-3-one: Contains a chloro group at the 6-position.

Uniqueness

The presence of the hydroxy group at the 6-position in (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one distinguishes it from similar compounds. This functional group can participate in hydrogen bonding, potentially enhancing the compound’s biological activity and solubility. Additionally, the hydroxy group can be further modified to introduce new functionalities, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCNWHJQXNUQE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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